Compound Description: NAPMA is a small molecule that has been shown to inhibit osteoclast differentiation and protect against ovariectomy-induced osteoporosis in mice. [] NAPMA downregulates the expression of osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. [] This downregulation leads to a decrease in bone resorption and actin ring formation. []
Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck. [] It exhibits excellent in vivo anti-inflammatory activity by blocking the production of pro-inflammatory cytokines such as IL-2 and TNF-alpha. []
Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist. [] It shows promise in treating anxiety and mood disorders by occupying 5-HT1A receptors in the human brain. [] DU 125530 exhibits a dose-dependent occupancy of 5-HT1A receptors, with minimal acute side effects at therapeutic doses. []
Compound Description: BN 80933 is a dual-action compound with neuronal nitric oxide synthase (nNOS) inhibitory and antioxidant properties. [] It demonstrates neuroprotective effects in models of transient focal cerebral ischemia in mice, reducing infarct volume and improving neurological scores. [] BN 80933 achieves these effects by reducing blood-brain barrier disruption, brain edema, and neutrophil infiltration. []
Compound Description: BIBN4096BS is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. [] It demonstrates high selectivity for CGRP receptors over adrenomedullin (AM) receptors, making it a potential treatment option for migraine headaches. []
Compound Description: NVP-AAM077 is an antagonist of the N-methyl-d-aspartate (NMDA) receptor, specifically showing selectivity for NR1/NR2A over NR1/NR2B subtypes. [] This compound exhibits competitive antagonism at both NR1/NR2A and NR1/NR2B NMDA receptors, with a higher affinity for the NR1/NR2A subtype. []
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor. [] It exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays. [] Dasatinib's mechanism of action involves binding to the kinase domain of Src family kinases, inhibiting their activity. []
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] This time-dependent behavior is attributed to the inhibition of CYP3A by one of its metabolites, M2, leading to a decrease in AMG 487 clearance. []
Compound Description: This compound and its enantiomers are quinolone antimicrobial agents. [] They show potent activity against both Gram-positive and Gram-negative bacteria, although Gram-negative bacteria exhibit lower sensitivity. [] These compounds act as DNA gyrase inhibitors, affecting bacterial DNA replication. []
Compound Description: N-2 is part of a series of benzenesulfonamide derivatives designed and synthesized for their potential antimicrobial activity. [] Initial antimicrobial testing showed promising results. []
Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT1A receptor silent antagonist. [] It displays efficacy in preclinical rodent models of learning and memory, including the novel object recognition paradigm and the Morris water maze. [] WAY-101405 also reverses cognitive deficits induced by scopolamine. []
Compound Description: SR144528 is a highly potent and selective cannabinoid CB2 receptor antagonist. [] It exhibits subnanomolar affinity for the CB2 receptor, suggesting its potential therapeutic role in targeting CB2 receptor-mediated pathways. []
Compound Description: This series of quinazoline derivatives includes KN1022 and KN734/CT52923, all potent inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. [] These compounds exhibit selectivity for PDGFR and inhibit smooth muscle cell proliferation and migration induced by PDGF-BB. [] Orally administered KN734 suppresses neointima formation following balloon injury in rat carotid arteries, highlighting its potential as a therapeutic agent for restenosis. []
Compound Description: BMS-337197 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in de novo guanine nucleotide biosynthesis. []
Compound Description: TAK-715 is a potent and orally active p38 mitogen-activated protein (MAP) kinase inhibitor. [] It effectively inhibits LPS-stimulated TNF-alpha release in vitro and in vivo, demonstrating its potential as an anti-TNF-alpha drug. [] TAK-715 also shows good bioavailability and efficacy in a rat adjuvant-induced arthritis model, making it a promising candidate for treating rheumatoid arthritis. []
Compound Description: This compound is a thiazolo[3,2-a]pyrimidine derivative. [] The crystal structure of this compound reveals key structural features and intermolecular interactions, providing insights for potential applications in materials science or medicinal chemistry. []
Compound Description: This compound, a pyrazole derivative, has been structurally characterized by X-ray crystallography. [] The crystal structure reveals details about its molecular conformation and intermolecular interactions, particularly π–π interactions, which contribute to its packing arrangement. []
Compound Description: Compound 4 is a potent and systemically bioavailable acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. [] It exhibits potent inhibitory activity against both aortic and intestinal ACATs. [] Compound 4 effectively reduces atherosclerotic plaque development in vivo, highlighting its potential as an antiatherosclerotic agent. []
Compound Description: AMG 458 is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase. [] It effectively inhibits tumor growth in preclinical models, particularly in NIH3T3/TPR-Met and U-87 MG xenografts, without significant toxicity as indicated by stable body weight. []
Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. [] It exhibits high affinity for human CRF1 receptors and displays over 1000-fold selectivity over CRF2a receptors and CRF binding protein. []
Compound Description: AP24534 is a potent, orally active, pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. [] This compound shows promising results in preclinical studies, inhibiting the kinase activity of both native and mutant BCR-ABL, inhibiting the proliferation of BCR-ABL expressing cell lines, and prolonging the survival of mice with BCR-ABL (T315I) expressing cells. []
Compound Description: 27b is a potent molecule that exhibits high affinity for both sigma receptors and NMDA receptors. [] It has shown high efficacy in a neonatal rat excitotoxicity model. [] Its binding affinity for NMDA receptors can be further enhanced by appropriate substitutions on its structure. []
Compound Description: 34b exhibits high affinity for NMDA receptor sites. [] Structure-activity relationship studies of 34b derivatives indicate that substitutions at specific positions can significantly impact binding affinity. [] This compound provides a basis for developing novel NMDA receptor antagonists. []
Compound Description: Compounds 43b and 44b, where the halogen is chlorine or bromine respectively, display high potency and selectivity for NMDA receptor sites. [] They exhibit good in vivo activity in animal models of neuroprotection, suggesting their potential as therapeutic agents for neurological disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.